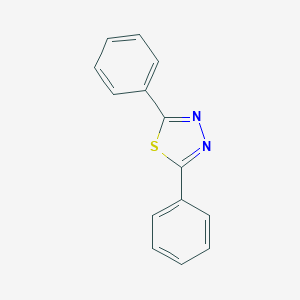

2,5-Diphenyl-1,3,4-thiadiazole

Descripción

Significance of Thiadiazoles in Chemical and Medicinal Sciences

The 1,3,4-thiadiazole (B1197879) nucleus is a versatile pharmacophore, a molecular framework that is responsible for a drug's pharmacological activity. nih.govbenthamdirect.com Its derivatives have been extensively studied and have shown a remarkable breadth of biological activities. nih.govnih.govnih.govresearchgate.netresearchgate.netbenthamdirect.commdpi.comgranthaalayahpublication.orgjapsonline.comorientjchem.orgnih.gov The presence of the thiadiazole ring can influence a molecule's ability to cross biological membranes and interact with various biological targets. mdpi.com

The significance of 1,3,4-thiadiazole derivatives is underscored by their diverse pharmacological effects, which include:

Antimicrobial Activity: Many thiadiazole derivatives exhibit potent antibacterial and antifungal properties. nih.govjapsonline.comontosight.aimdpi.com

Anticancer Activity: This class of compounds has shown promise in the development of new anticancer agents by interfering with processes like DNA replication. nih.govmdpi.commdpi.com

Anti-inflammatory and Analgesic Effects: Certain derivatives have demonstrated significant anti-inflammatory and pain-relieving properties. nih.govresearchgate.netjapsonline.com

Anticonvulsant Activity: The thiadiazole scaffold has been incorporated into molecules with anticonvulsant effects. nih.govresearchgate.net

Antiviral Activity: Research has indicated the potential of thiadiazole derivatives as antiviral agents. nih.govmdpi.com

The wide array of biological activities associated with the 1,3,4-thiadiazole core has made it a privileged structure in medicinal chemistry, continually inspiring the design and synthesis of novel therapeutic agents. nih.govbenthamdirect.com

Table 1: Overview of Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Reference |

|---|---|

| Antimicrobial | nih.govjapsonline.comontosight.aimdpi.com |

| Anticancer | nih.govmdpi.commdpi.com |

| Anti-inflammatory | nih.govresearchgate.netjapsonline.com |

| Anticonvulsant | nih.govresearchgate.net |

| Antiviral | nih.govmdpi.com |

| Antitubercular | nih.govnih.gov |

| Antidiabetic | nih.gov |

| Diuretic | nih.govjapsonline.com |

| Antidepressant | nih.govmdpi.com |

Overview of 2,5-Diphenyl-1,3,4-thiadiazole as a Prototypical Scaffold for Research

Within the broad family of 1,3,4-thiadiazoles, this compound serves as a fundamental and prototypical structure for research. This symmetrical molecule, featuring a central thiadiazole ring flanked by two phenyl groups, provides a basic framework that can be readily modified to explore structure-activity relationships.

The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, including the diphenyl derivative, is well-established, often involving the cyclization of linear organic precursors. nih.govresearchgate.netbenthamdirect.com This accessibility allows researchers to generate a wide variety of analogs for biological screening and materials science applications. For instance, new derivatives of this compound have been investigated as histone deacetylase (HDAC) inhibitors with DNA binding affinity for potential anticancer applications. nih.govresearchgate.net

The rigid and planar nature of the this compound core also makes it an interesting building block for the development of liquid crystalline polymers and other advanced materials. researchgate.net Its electron-deficient character and potential for photoluminescence further contribute to its utility in materials science. researchgate.net

Table 2: Research Applications of this compound Derivatives

| Application Area | Specific Research Focus | Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer agents (HDAC inhibitors) | nih.govresearchgate.net |

| Medicinal Chemistry | Antimicrobial agents | |

| Materials Science | Liquid crystalline polymers | researchgate.net |

| Materials Science | Organic light-emitting diodes (OLEDs) | researchgate.net |

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-diphenyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZWCRGTHNZTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163112 | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456-21-9 | |

| Record name | 2,5-Diphenyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1456-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole, 2,5-diphenyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Diphenyl 1,3,4 Thiadiazole and Its Derivatives

Classical Cyclization Strategies

Classical methods for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles often involve the cyclization of linear precursors. These strategies are foundational and widely used, though they may sometimes require harsh reaction conditions.

A common route to 2,5-diphenyl-1,3,4-thiadiazole involves the use of benzoyl hydrazine (B178648). The synthesis often proceeds in a stepwise manner where benzoyl hydrazine is first condensed with an aldehyde, such as benzaldehyde (B42025), to form an N-benzoylhydrazone. This intermediate is then subjected to a thionation and cyclization step. Lawesson's reagent is a popular choice for this transformation, effectively converting the carbonyl group of the hydrazone intermediate into a thiocarbonyl, which then undergoes cyclization to form the stable 1,3,4-thiadiazole (B1197879) ring. semanticscholar.org

In a related approach, benzoyl hydrazine can react with other thiocarbonyl compounds. For instance, the reaction of benzoyl hydrazine with 4H-3,1-benzothiazine-4-thione can also yield 2,5-disubstituted thiadiazoles.

Thiocarbohydrazide (B147625), also known as thiocarbazide, is a versatile precursor for the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles. epstem.netsbq.org.br The synthesis typically begins with the preparation of thiocarbohydrazide itself, which can be achieved through the reaction of hydrazine hydrate (B1144303) with carbon disulfide. epstem.net

The thiocarbohydrazide is then condensed with aldehydes or ketones. For example, reaction with benzophenone (B1666685) in an acidic medium yields the corresponding 1-(diphenylmethylene)thiocarbohydrazone. This intermediate can then undergo an intramolecular cyclization, often catalyzed by an agent like ferric chloride, to produce a 2,5-dihydro-1,3,4-thiadiazoline derivative. epstem.net Subsequent reactions of this cyclized product can lead to a variety of substituted 1,3,4-thiadiazoles. epstem.net A general review of the reactions of thiocarbohydrazide indicates its broad utility in forming heterocyclic systems through condensation with a wide range of aldehydes and ketones. sapub.org

The cyclization of N,N'-diacylhydrazines, such as N,N'-dibenzoylhydrazine, is a direct and effective method for synthesizing symmetrically substituted 1,3,4-thiadiazoles. This approach involves the thionation of the diacylhydrazine, which promotes the cyclization to form the thiadiazole ring.

The key reagents for this transformation are sulfurizing agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅). arabjchem.org These reagents efficiently convert the two carbonyl groups of the N,N'-dibenzoylhydrazine into thiocarbonyls, or facilitate a concerted thionation and cyclization process, leading to the formation of this compound. This method is particularly useful for creating symmetrical thiadiazoles and is often characterized by good yields. arabjchem.org

Advanced and High-Yield Synthesis Approaches

To overcome some of the limitations of classical methods, such as multi-step procedures and harsh conditions, more advanced and efficient synthetic strategies have been developed. These approaches often focus on one-pot procedures and novel reaction mechanisms to improve yields and simplify the synthetic process.

One-pot syntheses are highly desirable as they reduce the number of isolation and purification steps, saving time and resources. An efficient two-step, one-pot synthesis of this compound has been developed starting from benzoylhydrazide and benzaldehyde. semanticscholar.org

In this procedure, the N-benzoylhydrazone is formed in situ from benzoylhydrazide and benzaldehyde and then, without isolation, is treated with Lawesson's reagent. semanticscholar.org This sequence of N-aroylhydrazone formation, thionation, cyclization, and oxidation occurs in a single reaction vessel to provide the desired this compound in good to excellent yields. semanticscholar.org The yield of this one-pot reaction can be optimized by adjusting the stoichiometry of Lawesson's reagent, with studies showing yields as high as 79%. semanticscholar.org

Table 1: One-Pot Synthesis of this compound from Benzaldehyde and Benzoylhydrazide

| Entry | Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | Benzoylhydrazide | Lawesson's Reagent (0.5 equiv) | Ethanol (B145695), Toluene | Reflux | 68 | semanticscholar.org |

| 2 | Benzaldehyde | Benzoylhydrazide | Lawesson's Reagent (0.8 equiv) | Ethanol, Toluene | Reflux | 79 | semanticscholar.org |

| 3 | Benzaldehyde | Benzoylhydrazide | Lawesson's Reagent (1.0 equiv) | Ethanol, Toluene | Reflux | 72 | semanticscholar.org |

A novel and highly efficient method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, including the diphenyl derivative, utilizes a base-mediated nucleophilic addition-elimination process. benthamdirect.comdntb.gov.uaresearchgate.net This strategy involves the reaction of ethylbenzimidate with benzothiohydrazides in the presence of a base. benthamdirect.comdntb.gov.uaresearchgate.net

This protocol is notable for its use of readily available and non-toxic starting materials, and it proceeds under mild conditions. The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) with an organic base such as triethylamine (B128534) (Et₃N). benthamdirect.comresearchgate.net The process is characterized by high to exceptional yields, often in the range of 70-91%, and a simple workup procedure. benthamdirect.comdntb.gov.uaresearchgate.net The proposed mechanism involves a nucleophilic addition-elimination followed by an intramolecular rearrangement to form the stable 1,3,4-thiadiazole ring. benthamdirect.comdntb.gov.uaresearchgate.net

Table 2: Base-Mediated Synthesis of this compound Derivatives

| Entry | Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Ethylbenzimidate | Benzothiohydrazide | Triethylamine | DMSO | Room Temp, 24h; then reflux | 70-91 | benthamdirect.comresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including this compound and its derivatives. This method often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.net

The synthesis of 1,3,4-thiadiazole Schiff base derivatives, for instance, has been successfully achieved under microwave irradiation. This solvent-free approach is noted for its efficiency and rapidity. researchgate.net In one-pot, three-component reactions, microwave heating has been utilized to synthesize novel pyrazole-based azoles, demonstrating the versatility of this technique in constructing complex molecular architectures. nih.gov

Furthermore, the cyclization of N,N'-diacylhydrazines to form 2,5-disubstituted-1,3,4-thiadiazoles can be accelerated using microwave irradiation in conjunction with Lawesson's reagent, with one study reporting a high yield of 91% in just 13 minutes. mdpi.com Similarly, the synthesis of various diazoles bearing indole (B1671886) moieties, including semanticscholar.orgnih.govtriazolo[3,4-b] semanticscholar.orgresearchgate.netthiadiazoles, has been effectively carried out under microwave conditions. nih.gov The synthesis of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide (B126) derivatives has also been accomplished using a facile, solvent-free microwave-assisted method. mdpi.com

Role of Specific Reagents and Catalysts

The synthesis of the 1,3,4-thiadiazole ring is often dependent on the use of specific reagents and catalysts that facilitate the crucial thionation and cyclization steps.

Applications of Lawesson's Reagent

Lawesson's reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, is a cornerstone in the synthesis of this compound and its derivatives due to its efficacy as a thionating agent. nih.govresearchgate.net It is widely used to convert carbonyl groups into thiocarbonyls, a key step in the formation of the thiadiazole ring from precursors like N,N'-diacylhydrazines. mdpi.comsemanticscholar.org

A highly efficient, two-step, one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles from aryl hydrazides and aryl aldehydes employs Lawesson's reagent, resulting in moderate to high yields. semanticscholar.orgelsevierpure.com The advantages of Lawesson's reagent over other thionating agents like phosphorus pentasulfide (P4S10) include its ability to be used in lesser amounts and under shorter reaction times, especially when combined with microwave irradiation. nih.gov It is also noted for producing cleaner reactions and higher yields.

The versatility of Lawesson's reagent is further demonstrated in its use for the thionation of amides, 1,4-diketones, and N-(2-oxoalkyl)amides to yield thioamides, thiophenes, and 1,3-thiazoles, respectively, in high yields. organic-chemistry.org

Acid and Base Catalysis in Cyclization Reactions

Acid and base catalysis plays a pivotal role in the cyclization step of many synthetic routes to 1,3,4-thiadiazoles. The choice of catalyst can influence the reaction pathway and the final product.

Acid-catalyzed cyclization is a common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles and thiadiazoles. arabjchem.orgacs.org For example, the reaction of alkyl 2-(methylthio)-2-thioxoacetates or alkyl 2-amino-2-thioxoacetates with acyl hydrazides can be catalyzed by acids like p-toluenesulfonic acid (p-TSA) and acetic acid (AcOH) to regioselectively produce 2,5-disubstituted-1,3,4-thiadiazoles. acs.org Phosphoric acid has also been used as a dehydrating agent in the cyclization of 1,4-dibenzoylthiosemicarbazide (B1145546) to form 2-benzamido-5-phenyl-1,3,4-thiadiazole in high yield.

Base-catalyzed cyclization is also a widely employed strategy. For instance, the synthesis of 2,5-disubstituted thiazoles can be achieved through the base-induced cyclization of methyl-2-oxo-2-(amino)ethanedithioates. bohrium.com Similarly, the most common procedure for synthesizing 1,2,4-triazole-5-thiol derivatives involves the base-catalyzed cyclization of thiosemicarbazides. arabjchem.org Copper catalysts in the presence of a basic agent like cesium carbonate (Cs2CO3) have been used for the intramolecular cyclization to form substituted-1,2,4-thiadiazole hybrids. mdpi.com

Other Reagents for Thionation

While Lawesson's reagent is prominent, other reagents are also utilized for the thionation step in thiadiazole synthesis. Phosphorus pentasulfide (P4S10) is a classic thionating agent used for converting carbonyl groups to thiocarbonyls. nih.gov It has been used in the synthesis of 1,3,4-thiadiazoles from acid hydrazides and carboxylic acids in conjunction with propylphosphonic anhydride (B1165640) (T3P). mdpi.com However, P4S10 often requires harsher reaction conditions and longer reaction times compared to Lawesson's reagent. nih.gov

Other thionating reagents mentioned in the literature include Davy's reagent, Heimgartner's reagent, and Curphey's reagent, which is a combination of P4S10 with hexamethyldisiloxane (B120664) (HMDSO). researchgate.net

Derivatization and Functionalization Strategies

The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties.

Modification of Phenyl Rings via Substitution Reactions

The phenyl rings of this compound offer sites for modification through electrophilic substitution reactions. However, the electron-withdrawing nature of the 1,3,4-thiadiazole ring can make these reactions challenging. Despite this, nitration of 2-phenyl-1,3,4-thiadiazole has been achieved using a mixture of concentrated nitric acid and sulfuric acid at 0°C. This reaction yields a mixture of the three isomeric 2-nitrophenyl-1,3,4-thiadiazoles, with the para, meta, and ortho isomers forming in a 2:3:1 ratio. Notably, nitration does not occur at the 5-position of the thiadiazole ring itself.

Oxidation and Reduction Pathways

The synthesis of the 1,3,4-thiadiazole ring system can be effectively achieved through oxidative cyclization reactions. These pathways often involve the formation of a key intermediate which is then cyclized in the presence of an oxidizing agent to yield the final aromatic heterocycle.

One established method involves the oxidation of thiosemicarbazone derivatives. For instance, benzalthiosemicarbazones can undergo oxidative cyclization using ferric chloride to produce 2-amino-5-phenyl-1,3,4-thiadiazole. core.ac.uk A similar strategy employs the oxidation of 1-phenylbenzalthiocarbazone to form a 2-phenyl-5-phenyl hydrazino-1,3,4-thiadiazole derivative. sphinxsai.com Another approach describes the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles by treating thiobenzhydrazide with benzaldehyde to create a thiohydrazide derivative, which is subsequently oxidized with potassium persulfate. mdpi.com

More recent methodologies have focused on one-pot syntheses. A notable example is the oxidative dimerization of thioamides. In a solvent-free, one-pot, two-step process, primary amides are first converted to thioamides using Lawesson's reagent; the in situ generated thioamide then undergoes oxidative dimerization with tert-butyl hydrogen peroxide (TBHP) to form the 3,5-disubstituted-1,2,4-thiadiazole. rsc.org Bithiourea can also be cyclized to 2,5-diamino-1,3,4-thiadiazole (B1295027) using 3% hydrogen peroxide as the oxidizing agent. core.ac.uk

Incorporation of Ancillary Heterocyclic Moieties

The functionalization of the 1,3,4-thiadiazole core by incorporating other heterocyclic rings is a prominent strategy for creating derivatives with diverse properties. This molecular "clubbing" can significantly enhance the chemical and biological profile of the resulting compound.

Researchers have successfully synthesized a variety of these complex structures. For example, 2,5-disubstituted-1,3,4-thiadiazoles have been tethered to other important heterocycles like 1,2,4-triazole, 1,3,4-oxadiazole (B1194373), and Schiff bases. mdpi.com The synthesis can begin from 2,5-dimercapto-1,3,4-thiadiazole, which is alkylated and then converted to a bis-acid hydrazide, a key intermediate for building the ancillary rings. mdpi.com Other reported derivatives include those bearing an indolyl group or linked to a benzothiazole (B30560) moiety. nih.gov A series of novel compounds were created by reacting 2-amino-5-substituted-1,3,4-thiadiazoles with ortho-(chloroseleno)benzoyl chloride to yield derivatives containing a benzisoselenazolone unit. sioc-journal.cn

The synthetic versatility allows for the inclusion of a wide range of heterocycles:

Fused Systems: Fused bicyclic systems such as 2-(4-fluoro-3-nitrophenyl)-6-(4-methoxyphenyl)-imidazo[2,1-b]-1,3,4-thiadiazole and 3,6-disubstituted-1,2,4-triazolo(3,4-b)-1,3,4-thiadiazoles have been synthesized. core.ac.uk

Five-Membered Rings: Derivatives incorporating furan (B31954), pyridine, pyrazole, isoxazole, and thiophene (B33073) rings have been extensively reported. jocpr.comarabjchem.orgdovepress.com The synthesis of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives, for instance, can be achieved through the heterocyclization of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with various hydrazinedithioate derivatives. dovepress.com

Carboxamides: The 1,3,4-thiadiazole nucleus has been linked to N-phenyl carboxamide chains, starting from 2-hydrazinyl-N-phenyl-2-thioxoacetamide.

Synthesis of Thio- and Sulphur-Containing Derivatives

Introducing additional sulfur functionalities, such as thiol or thiocarbonyl groups, onto the 1,3,4-thiadiazole scaffold is a key strategy for creating specialized derivatives. These sulfur-containing moieties can act as potent antioxidant groups or versatile handles for further chemical modification. researchgate.net

A foundational compound in this class is 2,5-dimercapto-1,3,4-thiadiazole, which can be synthesized by reacting hydrazine with carbon disulfide in a basic medium. sphinxsai.comsbq.org.br A series of 5-substituted-1,3,4-thiadiazole-2-thiols have been designed and synthesized, where structural modifications at the C5 position are used to tune the compound's properties while retaining the fixed thiol group at C2. researchgate.net

Thionating agents are crucial for converting carbonyl groups into their thiocarbonyl analogues. Lawesson's reagent is a well-known reagent used for the thionation of various carbonyl groups, including those in amide and lactam precursors, to introduce a thiocarbonyl group into the target molecule. researchgate.net More direct approaches utilize elemental sulfur (S₈). A chemoselective method for synthesizing 1,3,4-thiadiazoles involves the direct coupling of acyl hydrazines and primary nitroalkanes using elemental sulfur and sodium sulfide. nih.gov

Reaction Conditions and Optimization Parameters

The successful synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction conditions, including the choice of solvent, temperature, and reaction time. These parameters directly influence reaction outcomes, yields, and purity.

Solvent Systems and Their Influence on Reaction Outcomes

The solvent system plays a critical role in the synthesis of 1,3,4-thiadiazoles, affecting reactant solubility, reaction rates, and even the reaction pathway itself.

In a one-pot synthesis of this compound from benzoylhydrazide and benzaldehyde using Lawesson's reagent, different solvents were tested. Toluene provided a good yield, while the more polar solvent tetrahydrofuran (B95107) (THF) resulted in a lower yield. semanticscholar.org Notably, the reaction did not proceed at all when ethanol was used as the solvent. semanticscholar.org In a different study focusing on the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles from ethylbenzimidate and benzothiohydrazides, a screening of various solvents and bases identified dimethyl sulfoxide (DMSO) as the optimal solvent, leading to the highest product yields. researchgate.net

The interaction with protic solvents can be particularly strong. For example, 3,4-diphenyl-1,2,5-thiadiazole (B14157591) 1,1-dioxide was observed to have specific interactions with protic solvents like methanol (B129727) and ethanol, leading to the formation of stable carbinolamine-type derivatives. researchgate.net In some modern synthetic approaches, the goal is to eliminate solvents entirely. A greener, solvent-free methodology has been developed for the synthesis of 1,2,4-thiadiazoles, which not only reduces environmental impact but also simplifies product isolation. rsc.org

Table 1: Effect of Solvent on the Yield of this compound Based on a one-pot synthesis using Lawesson's reagent.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Toluene | 79% | semanticscholar.org |

| Tetrahydrofuran (THF) | 60% | semanticscholar.org |

| Ethanol | 0% | semanticscholar.org |

| Dimethyl Sulfoxide (DMSO) | 91% | researchgate.net |

Temperature and Reaction Time Profiles

Temperature and reaction duration are pivotal parameters that must be fine-tuned to maximize yield and minimize side product formation. The optimal profile varies significantly depending on the specific reaction pathway.

For the synthesis of this compound derivatives from ethylbenzimidate and benzothiohydrazides, room temperature was found to be superior to elevated temperatures of 40, 50, or 60 °C, which all resulted in lower yields. researchgate.net The optimal reaction time at room temperature was 24 hours. researchgate.net Conversely, some reactions require heat. The conversion of 1,3,4-oxadiazoles to thiadiazoles using thiourea (B124793) initially required refluxing for 3-4 days for a minimal 2-5% conversion. core.ac.uk However, by conducting the reaction in a sealed tube on a water bath, the conditions were improved. core.ac.uk

In a solvent-free synthesis of 1,2,4-thiadiazoles, temperature optimization was key. The reaction of benzamide with Lawesson's reagent gave the highest yield when heated to 80 °C for 25 minutes. rsc.org Another study systematically investigated the effect of temperature on a bisthiadiazole synthesis, finding that the yield improved as the temperature was increased from 25°C (71% yield) to 40°C (90% yield). tandfonline.com No further benefit was observed at 50°C, establishing 40°C as the optimal temperature. tandfonline.com

Table 2: Influence of Temperature and Time on Reaction Yield

| Reaction | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Ethylbenzimidate + Benzothiohydrazide | Room Temp. | 24 h | 91% | researchgate.net |

| Ethylbenzimidate + Benzothiohydrazide | 60 | 24 h | < 91% | researchgate.net |

| Benzamide + Lawesson's Reagent | 60 | 60 min | 65% | rsc.org |

| Benzamide + Lawesson's Reagent | 80 | 25 min | 90% | rsc.org |

| Bisthiadiazole Synthesis | 25 | - | 71% | tandfonline.com |

| Bisthiadiazole Synthesis | 40 | - | 90% | tandfonline.com |

Yield and Purity Enhancements in Scalable Synthesis

Improving the yield and purity, particularly for large-scale production, is a critical aspect of synthetic chemistry. This often involves the strategic optimization of reagents and the development of efficient purification methods.

Reagent stoichiometry is a key factor. In the one-pot synthesis of this compound, the yield was improved from 68% to 79% by increasing the amount of Lawesson's reagent from 0.5 to 0.8 equivalents. semanticscholar.org Similarly, in another synthesis, modulating the equivalents of the base, triethylamine (Et₃N), from 1.5 to 2.0 equivalents dramatically increased the yield from 65% to 91%. researchgate.net

Modifications to the reaction procedure can also lead to significant improvements. For the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole, a procedural change using dimethylformamide (DMF) as a solvent at 80°C increased the yield to over 90%. core.ac.uk

A major advancement in purity enhancement is the development of chromatography-free syntheses. A one-pot, two-step synthesis of 1,2,4-thiadiazoles was designed to avoid column chromatography altogether. rsc.org The final product was purified by simple recrystallization with ethanol, a method that is highly desirable for its simplicity, cost-effectiveness, and scalability. rsc.org Furthermore, methods designed to be scalable from the outset, such as the direct coupling of acyl hydrazines with nitroalkanes, demonstrate the potential for producing multi-functionalized 1,3,4-thiadiazoles in excellent yields on a larger scale. nih.gov

Table 3: Examples of Yield Enhancement Strategies

| Reaction | Optimization Strategy | Initial Yield | Optimized Yield | Reference |

|---|---|---|---|---|

| Benzoylhydrazide + Benzaldehyde | Increased Lawesson's Reagent (0.5 to 0.8 eq.) | 68% | 79% | semanticscholar.org |

| Ethylbenzimidate + Benzothiohydrazide | Increased Et₃N (1.5 to 2.0 eq.) | 65% | 91% | researchgate.net |

| Thiosemicarbazide + CS₂ | Changed solvent to DMF | - | >90% | core.ac.uk |

Biological Activities and Therapeutic Potentials of 2,5 Diphenyl 1,3,4 Thiadiazole Derivatives

Anticancer Research

The 1,3,4-thiadiazole (B1197879) scaffold, particularly when substituted with phenyl groups at the 2 and 5 positions, has emerged as a significant pharmacophore in the design of novel anticancer agents. mdpi.com The structural characteristics of this heterocyclic ring system, including its mesoionic nature and ability to act as a bioisostere of pyrimidine, allow derivatives of 2,5-diphenyl-1,3,4-thiadiazole to interact with various biological targets implicated in cancer progression. mdpi.combepls.com Research has demonstrated that these compounds can exert their antitumor effects through a variety of mechanisms, leading to the inhibition of cancer cell growth and induction of cell death. bohrium.com

Mechanisms of Antitumor Action

The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather to their ability to modulate multiple cellular pathways and targets critical for tumor development and survival. These mechanisms include the inhibition of key enzymes involved in epigenetic regulation and cell signaling, disruption of the cellular cytoskeleton, and the activation of programmed cell death.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is frequently observed in various cancers, making them a validated target for anticancer drug development. nih.gov Derivatives of this compound have been investigated as HDAC inhibitors, demonstrating potent activity. nih.gov

A series of this compound hydroxamate derivatives were designed and synthesized as HDAC inhibitors with the added property of DNA binding affinity. nih.govacs.org Among these, a specific derivative, compound 4j, exhibited potent inhibitory activity against HDAC1 with a half-maximal inhibitory concentration (IC₅₀) of 15 nM. nih.govacs.org This compound also demonstrated stronger antiproliferative activity in HCT116 and MC38 colon cancer cell lines compared to the known HDAC inhibitor SAHA (Vorinostat). acs.org Further investigation through Western blot analysis revealed that compound 4j increased the acetylation of histone H3 and α-tubulin, which is consistent with HDAC inhibition. nih.govacs.org This dual functionality of HDAC inhibition and DNA binding is considered an effective strategy, particularly for solid tumors. acs.org

| Compound | Target | IC₅₀ (nM) | Cancer Cell Lines | Observed Effects |

| Compound 4j (this compound hydroxamate derivative) | HDAC1 | 15 | HCT116, MC38 | Potent HDAC1 inhibition, enhanced acetylation of histone H3 and α-tubulin, stronger antiproliferative activity compared to SAHA. nih.govacs.org |

Tyrosine Kinase Inhibition (e.g., c-Src/Abl, BTK)

Tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers. The 1,3,4-thiadiazole scaffold has been utilized to develop potent inhibitors of various tyrosine kinases.

Derivatives of 1,3,4-thiadiazole have been identified as dual inhibitors of Abl and Src tyrosine kinases. researchgate.net For instance, N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide has been shown to inhibit the Abl protein kinase with an IC₅₀ value of 7.4 µM and displayed selective activity against the Bcr-Abl-positive K562 myelogenous leukemia cell line. arabjchem.org The development of such inhibitors is a key strategy in targeting cancers like chronic myelogenous leukemia (CML), where the Bcr-Abl fusion protein is a primary driver of the disease. sigmaaldrich.com

| Derivative Class | Target Kinase | IC₅₀ | Cell Line | Key Finding |

| 1,3,4-Thiadiazole derivatives | Abl, Src | Not specified | Not specified | Identified as potent dual inhibitors. researchgate.net |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | Abl protein kinase | 7.4 µM | K562 | Showed selective activity against Bcr-Abl-positive cells. arabjchem.org |

Focal Adhesion Kinase (FAK) Modulation

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a central role in cell adhesion, migration, proliferation, and survival. plos.org Consequently, FAK has emerged as a promising target for cancer therapy.

Research into imidazo[2,1-b] bohrium.comnih.govarabjchem.orgthiadiazole derivatives has demonstrated their potential as FAK inhibitors. One lead compound, 10l, showed effective antiproliferative activity against a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines, with IC₅₀ values in the low micromolar range (1.04–3.44 µM). nih.gov High-throughput kinase arrays confirmed a significant inhibition of the FAK signaling network by this compound. nih.gov Studies have also shown that some 1,3,4-thiadiazole derivatives exhibit potent FAK inhibitory activity, with one compound showing an EC₅₀ of 10.79 μM in the HEPG2 cell line. arabjchem.org

| Compound/Derivative Class | Cancer Model | IC₅₀ / EC₅₀ | Mechanism |

| Imidazo[2,1-b] bohrium.comnih.govarabjchem.orgthiadiazole derivative (10l) | Pancreatic Ductal Adenocarcinoma (PDAC) cells | 1.04–3.44 µM | Inhibition of FAK signaling network. nih.gov |

| 1,3,4-Thiadiazole derivative (Compound 18) | HEPG2 cell line | 10.79 µM | Potent FAK inhibitory activity. arabjchem.org |

Tubulin Polymerization Disruption

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. acs.org Some 1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents that function by inhibiting tubulin polymerization. bohrium.com This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent cell death. acs.org

For example, a series of imidazo[2,1-b] bohrium.comnih.govarabjchem.orgthiadiazole-linked oxindoles were synthesized and found to inhibit tubulin assembly, leading to an accumulation of cells in the G2/M phase. arabjchem.org Docking studies have suggested that certain 1,3,4-thiadiazole derivatives interact with tubulin, indicating a direct mechanism of action. mdpi.com Furthermore, as mentioned previously, some this compound derivatives that inhibit HDACs also lead to the hyperacetylation of α-tubulin, a key component of microtubules, which can affect microtubule stability and function. nih.gov

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to develop agents that can trigger this process in tumor cells. Various derivatives of this compound have been shown to induce apoptosis through multiple pathways.

One of the common mechanisms involves the activation of caspases, which are key executioner enzymes in the apoptotic cascade. For instance, a this compound hydroxamate derivative (compound 4j) was found to promote the activation of caspase 3 in HCT116 and MC38 cell lines. nih.govacs.org Similarly, other derivatives have been reported to induce apoptosis in HL-60 cells by activating caspase 3. Another important mechanism is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. A novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivative (compound 9e) was shown to induce apoptosis in A431 cancer cells by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.

DNA Binding Affinity

Derivatives of this compound have demonstrated significant DNA binding affinity, a key characteristic in the development of novel anticancer agents. nih.govresearchgate.net Research has focused on synthesizing and evaluating derivatives that can effectively interact with DNA, leading to the inhibition of cancer cell proliferation. nih.gov

A notable study involved a series of this compound hydroxamate derivatives designed as histone deacetylase (HDAC) inhibitors with DNA binding capabilities. nih.gov Among these, compound 4j was found to not only bind effectively with DNA but also exhibit potent inhibitory activity against HDAC1. nih.gov This dual functionality is a promising strategy for developing more effective cancer therapies. The binding of these compounds to calf thymus DNA has been investigated using various spectroscopic methods, which confirmed an interaction through groove binding. researchgate.net This interaction is crucial as it can disrupt DNA replication processes within cancer cells. mdpi.com The planar structure of the this compound core, along with the phenyl groups, is thought to enhance π-π stacking interactions, which are critical for DNA binding.

| Compound | Target | Binding Affinity/Activity | Reference |

| 4j (hydroxamate derivative) | DNA and HDAC1 | Effective DNA binding and IC₅₀ of 15 nM against HDAC1 | nih.gov |

| 5-(heptadecyl)-2-amino-1,3,4-thiadiazole | Calf Thymus DNA | Groove binding interaction | researchgate.net |

Efficacy Against Diverse Cancer Cell Lines

Derivatives of this compound have shown considerable efficacy against a variety of cancer cell lines. nih.govmdpi.comijcce.ac.irmdpi.com The antiproliferative activity of these compounds has been evaluated in numerous studies, highlighting their potential as broad-spectrum anticancer agents.

For instance, compound 4j , a hydroxamate derivative, displayed stronger antiproliferative activity than the approved drug SAHA in tested tumor cell lines. nih.gov It was particularly effective against HCT116 and MC38 colon cancer cell lines, where it enhanced histone acetylation and promoted apoptosis. nih.gov In another study, a series of N-(5-(substituted-benzylthio)-1,3,4-thiadiazole-2-yl)-2-p-nitrophenylacetamide derivatives were synthesized and tested against PC3 (prostate cancer), U87-C-531 (glioblastoma), and MDA-MB-231 (breast cancer) cell lines. ijcce.ac.ir Notably, compound 3a showed superior activity against the PC3 cell line, while compounds 3d , 3h , and 3j were highly active against the MDA-MB-231 cell line. ijcce.ac.ir

Furthermore, the introduction of an aromatic ring at the 5th position of the 1,3,4-thiadiazole core has been observed to generally enhance the anticancer effect. mdpi.com The specific substituents on the aromatic ring and the amino group also play a crucial role in the efficacy of these compounds against cancer cells. mdpi.com For example, honokiol (B1673403) derivatives bearing the 1,3,4-thiadiazole scaffold have demonstrated interesting anticancer properties against seven cancer cell lines, including A549 (lung), MDA-MB-231, T47D, MCF-7 (breast), HeLa (cervical), HCT116 (colon), and HepG2 (liver). nih.gov

| Compound/Derivative Series | Cancer Cell Line(s) | Observed Effect | Reference |

| 4j (hydroxamate derivative) | HCT116, MC38 | Stronger antiproliferative activity than SAHA, enhanced histone acetylation, apoptosis promotion | nih.gov |

| 3a | PC3 | Superior activity with IC₅₀ = 10.6 µM | ijcce.ac.ir |

| 3d , 3h , 3j | MDA-MB-231 | Higher activity with IC₅₀ values of 10.3 µM, 12.5 µM, and 11.3 µM respectively | ijcce.ac.ir |

| Honokiol derivatives (e.g., 8a ) | A549, MDA-MB-231, T47D, MCF-7, HeLa, HCT116, HepG2 | High potency with IC₅₀ values in the range of 1.62–4.61 μM | nih.gov |

| Pyridine derivatives (18a–h ) | HCT-116, Hep-G2 | Antiproliferative activity with IC₅₀ range of 2.03–37.56 μM | nih.govmdpi.com |

| 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo, MCF-7 | Good anti-proliferative effects with IC₅₀ values of 2.44 µM (LoVo) and 23.29 µM (MCF-7) | mdpi.com |

Strategies for Enhancing Antitumor Effects

Several strategies are being explored to enhance the antitumor effects of this compound derivatives. A key approach is the incorporation of a DNA-binding fragment into HDAC inhibitors, which has proven to be an effective strategy. nih.gov This dual-action mechanism, targeting both DNA and histone deacetylases, can lead to a more potent antitumor response. nih.gov

Molecular hybridization, which involves combining two or more pharmacophores, is another promising strategy. mdpi.com For instance, combining the 1,3,4-thiadiazole scaffold with other heterocyclic rings like indole (B1671886) has resulted in derivatives with potent anticancer properties. mdpi.com Similarly, creating hybrids of 1,3,4-thiadiazole with moieties such as ibuprofen (B1674241) and ciprofloxacin (B1669076) has yielded compounds with good anticancer activity. mdpi.com

The modification of substituents on the thiadiazole ring is also a critical strategy. ijcce.ac.irresearchgate.net Studies have shown that introducing electron-withdrawing groups like chloro, fluoro, and nitro can enhance anticancer properties. ijcce.ac.ir The position and chemical nature of these substituents on the aromatic ring significantly influence the compound's efficacy. mdpi.com For example, the presence of methyl, ethyl, and ethyl acetate (B1210297) groups has been shown to enable good activity. researchgate.net

Computational methods like molecular docking are also being utilized to design more potent and selective 1,3,4-thiadiazole compounds. tandfonline.com These techniques help in understanding the structure-activity relationships and guide the synthesis of new derivatives with improved therapeutic potential. tandfonline.com

Antimicrobial and Antifungal Investigations

Activity Against Bacterial Strains (Gram-Positive and Gram-Negative)

Derivatives of this compound have demonstrated significant antimicrobial properties against a wide range of bacterial strains, including both Gram-positive and Gram-negative bacteria. actapharmsci.comresearchgate.netresearchgate.netkuey.net The thiadiazole nucleus is a key component in many compounds exhibiting potent antimicrobial activity. researchgate.net

In one study, newly synthesized 2,4-diphenyl-5-imino-Δ2-1,3,4-thiadiazole derivatives were evaluated for their in vitro antibacterial activity against Escherichia coli and Pseudomonas aeruginosa (Gram-negative) and Bacillus cereus and Staphylococcus aureus (Gram-positive). actapharmsci.com The results indicated that these compounds exhibited promising antimicrobial activities. actapharmsci.com Another study highlighted that certain 1,3,4-thiadiazole derivatives showed a broad spectrum of antibacterial activity. researchgate.net

The presence of a sulfur atom in the thiadiazole ring is believed to facilitate the penetration of the bacterial cell wall, contributing to the observed antimicrobial action. mdpi.com Research has also shown that specific substitutions on the thiadiazole ring can enhance antibacterial efficacy. For instance, a 1,3,4-thiadiazole scaffold containing a 5-(5-nitrofuran-2-yl)-residue demonstrated promising activity against Gram-positive bacteria like Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. kuey.net Furthermore, some 2,5-disubstituted 1,3,4-oxadiazole (B1194373)/thiadiazole derivatives have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae. nih.gov

| Derivative Series | Bacterial Strain(s) | Activity | Reference |

| 2,4-diphenyl-5-imino-Δ2-1,3,4-thiadiazole | E. coli, P. aeruginosa, B. cereus, S. aureus | Promising antimicrobial activity | actapharmsci.com |

| 1,3,4-thiadiazole with 5-(5-nitrofuran-2-yl)-residue | S. aureus, S. epidermidis, B. subtilis | Promising antibacterial activity | kuey.net |

| 2,5-disubstituted oxadiazole/thiadiazole | S. aureus, E. faecalis, E. coli, K. pneumoniae | Moderate antibacterial action | nih.gov |

| N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) derivatives | S. aureus, S. epidermis | Significant antibacterial activity | nih.gov |

| 2-aryl-5-(6′-chloro-1′,3′-benzothoazole-2-yl-amino)-1,3,4-thiadiazoles | S. aureus, E. coli, P. aeruginosa | Potent activity against S. aureus and maximum inhibition against E. coli for specific derivatives | arabjchem.org |

Efficacy Against Fungal Species

In addition to their antibacterial properties, this compound derivatives have also been investigated for their antifungal activity. bohrium.comresearchgate.netnih.govresearchgate.net These compounds have shown efficacy against various fungal species, making them potential candidates for the development of new antimycotic agents.

A study on a new derivative, 2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazole-3-ium chloride, demonstrated significant antifungal activity against Candida albicans in both non-invasive intestinal candidiasis and sepsis models. bohrium.comresearchgate.net This compound was found to be as effective as the commercial drugs Voriconazole and Fluconazole at a specific dose. bohrium.comresearchgate.net

Another research focused on a series of 2,5-disubstituted-1,3,4-thiadiazoles, which exhibited considerable activity against five selected fungi, with particular effectiveness against Phytophthora infestans. nih.gov One compound from this series, I18 , showed broad-spectrum fungicidal activity against twenty different fungi. nih.gov Furthermore, some 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide derivatives have exhibited good to moderate activity against Cercospora arachidicola. researchgate.net

| Derivative | Fungal Species | Activity | Reference |

| 2-[(1Z)-1-(3,5-diphenyl-1,3,4-thiadiazol-2(3H)-ylidene)methyl]-3,5-diphenyl-1,3,4-thiadiazole-3-ium chloride | Candida albicans | Antifungal activity comparable to Voriconazole and Fluconazole | bohrium.comresearchgate.net |

| I18 (2,5-disubstituted-1,3,4-thiadiazole) | Phytophthora infestans and 20 other fungi | Considerable and broad-spectrum fungicidal activity | nih.gov |

| 4-methyl-N-(5-substituted-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide (6a ) | Cercospora arachidicola | Good activity, comparable to commercial drugs | researchgate.net |

Proposed Mechanisms of Microbial Inhibition

The proposed mechanisms by which this compound derivatives inhibit microbial growth are varied and depend on the specific derivative and target organism.

One of the primary proposed mechanisms is the disruption of the microbial cell wall. mdpi.com The sulfur atom in the thiadiazole ring is thought to facilitate the penetration of the cell wall, leading to its disruption and subsequent cell death. mdpi.com In the case of fungi, some derivatives are believed to act on cell wall biosynthesis. nih.gov For example, compound I18 was observed to cause swelling of hyphae, thickening of cell walls, and other morphological changes in P. infestans, suggesting an effect on cell wall integrity and nutrient transport. nih.gov

Another proposed mechanism involves the inhibition of essential enzymes within the microbial cells. Some thiadiazole derivatives are designed to act as DNA gyrase B inhibitors, which would interfere with DNA replication in bacteria. benthamdirect.com The ability of these compounds to bind to DNA, as discussed in the anticancer section, can also contribute to their antimicrobial effects by disrupting genetic processes. mdpi.com

Anticonvulsant Studies

The search for novel antiepileptic drugs with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Derivatives of this compound have emerged as a promising class of compounds with significant anticonvulsant potential. nih.govsphinxsai.com The core structure is recognized as a key pharmacophore for anticonvulsant activity. koreascience.krcore.ac.uk

The anticonvulsant activity of these derivatives is primarily evaluated using standard preclinical models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. sphinxsai.comkoreascience.kr The MES model is an indicator of a compound's ability to prevent the spread of seizures, while the scPTZ test suggests efficacy against absence seizures.

Several studies have synthesized series of 2,5-disubstituted-1,3,4-thiadiazole derivatives and reported their anticonvulsant activities. For instance, a series of carboxamide derivatives incorporating the 1,3,4-thiadiazole nucleus was synthesized and evaluated. sphinxsai.com Among these, a bromo-substituted compound, 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrated significant protection against pentylenetetrazole-induced convulsions. sphinxsai.com

In another study, a series of 2,5-disubstituted-1,3,4-thiadiazoles were screened, with some compounds showing protection against seizures ranging from 50% to 100%. nih.gov Specifically, two compounds, 112a and 112g, afforded 90% and 70% protection, respectively, against pentylenetetrazole-induced convulsions at a dose of 100 mg/kg. nih.gov The neurotoxicity of these compounds is also a critical aspect of their evaluation, often assessed using the rotarod test. tandfonline.com

| Compound | Seizure Model | Protection (%) | Neurotoxicity |

| 2-benzamido-5-bromo-N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)benzamide | scPTZ | Significant | No sedation |

| 112a | scPTZ | 90 | Not specified |

| 112g | scPTZ | 70 | Not specified |

Antioxidant Capacity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various pathological conditions. The antioxidant potential of this compound derivatives has been explored as a therapeutic strategy. researchgate.net

The antioxidant capacity of these compounds is commonly assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.nettandfonline.com These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.

A study on new 5-substituted-1,3,4-thiadiazole-2-thiols revealed that several compounds exhibited very high antioxidant activities in both DPPH and ABTS assays. researchgate.net Notably, compounds designated as 3b, 3d, and 3h were identified as having particularly strong radical scavenging potential. researchgate.net Another investigation of 1,3,4-thiadiazole derivatives linked to a 4-thiazolidinone (B1220212) moiety found that compounds TZD 3 and TZD 5 showed promising DPPH radical scavenging activity with IC50 values of 28.00 µM and 27.50 µM, respectively, which were comparable to the standard ascorbic acid (IC50 = 29.2 µM). saudijournals.com

| Compound/Derivative | Assay | Antioxidant Activity (IC50 or % inhibition) |

| Thiazolidinone derivative (TZD 3) | DPPH | IC50 = 28.00 µM |

| Thiazolidinone derivative (TZD 5) | DPPH | IC50 = 27.50 µM |

| 1,3,4-thiadiazole based compound 4 | DPPH | 33.98% |

| 1,3,4-thiadiazole based compound 3 | DPPH | 4.99% |

Antiviral Properties

The emergence of viral diseases and the development of drug resistance necessitate the discovery of new antiviral agents. The 1,3,4-thiadiazole scaffold has been identified as a privileged structure in the design of compounds with antiviral activity, including against significant human pathogens like the Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). mdpi.comresearchgate.net

Several derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their ability to inhibit HIV replication. mdpi.com In one study, novel chiral 1,3,4-thiadiazole-based bis-arylsulfonamides were synthesized and tested for their activity against HIV-1 and HIV-2. mdpi.com One compound from this series was highlighted as a potential new lead for HIV treatment due to its significant inhibitory activity against HIV-1. mdpi.com

Another study focused on chiral 2,5-disubstituted 1,3,4-thiadiazole derivatives bearing a sulfonamide scaffold. researchgate.net While many of the synthesized compounds were assayed, some exhibited cytotoxicity at concentrations where anti-HIV activity might be observed. researchgate.net However, research into 2-amino-1,3,4-thiadiazole (B1665364) derivatives has suggested that this moiety can be a favorable component for anti-HIV-1 activity. nih.gov The introduction of electron-withdrawing groups on an N-aryl substituent was found to enhance antiviral potency. nih.gov

| Compound/Derivative Class | Virus Strain | Activity |

| Chiral 1,3,4-thiadiazole based bis-arylsulfonamides | HIV-1 | Significant inhibitory activity |

| Chiral 2,5-disubstituted 1,3,4-thiadiazoles with sulfonamide | HIV-1, HIV-2 | Some compounds showed cytotoxicity |

The therapeutic potential of 1,3,4-thiadiazole derivatives also extends to the treatment of Hepatitis B Virus (HBV) infection. mdpi.com A derivative, 1,2-dihydro-4,6-dimethyl-2-oxo-1-[(5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl]pyridine-3-carbonitrile, was tested for its antiviral activity against HBV using the HepG2.2.15 cell line, which is a human hepatoblastoma cell line that produces HBV viral particles. nih.gov Although detailed quantitative results were not provided in the primary source, the testing of this compound indicates the recognized potential of the 1,3,4-thiadiazole scaffold in the development of anti-HBV agents. mdpi.comnih.gov Further research is needed to fully elucidate the structure-activity relationships and efficacy of these derivatives against HBV.

Anti-Influenza Activity

Derivatives of 1,3,4-thiadiazole have been investigated for their potential to combat the influenza virus. researchgate.net In one study, a series of 2-phenylamino-1,3,4-thiadiazole derivatives were synthesized and evaluated for their antiviral activity against several respiratory viruses, including Influenza A H1N1 and H3N2. nih.gov While some derivatives showed activity against certain viruses, no significant inhibition was observed against Influenza B at the tested concentrations. nih.gov Further research into novel thiadiazole-based scaffolds has shown that the presence of the thiadiazole ring can significantly influence antiviral activity, with certain substitutions leading to excellent virus inhibition. researchgate.net For instance, in a study screening thirty novel compounds against the H5N1 avian influenza virus, a compound containing a benzimidazole (B57391) nucleus attached to the thiadiazole ring demonstrated excellent inhibitory effects. researchgate.net

Table 1: Anti-Influenza Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Virus Strain | Activity | Reference |

| 2-Phenylamino-1,3,4-thiadiazole derivatives | Influenza A H1N1 | Active | nih.gov |

| 2-Phenylamino-1,3,4-thiadiazole derivatives | Influenza A H3N2 | Active | nih.gov |

| 2-Phenylamino-1,3,4-thiadiazole derivatives | Influenza B | Inactive | nih.gov |

| Benzimidazole-thiadiazole derivative (19b) | Avian Influenza H5N1 | Excellent Inhibition (79-100%) | researchgate.net |

| Oxadiazole derivative (14c) | Avian Influenza H5N1 | Most Active in Series | researchgate.net |

Anti-inflammatory and Analgesic Research

The 1,3,4-thiadiazole scaffold is a prominent feature in the development of new anti-inflammatory and analgesic agents. nih.govresearchgate.net Researchers have synthesized and tested various derivatives, demonstrating significant activity in preclinical models. nih.gov For example, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were found to possess good analgesic action in the acetic acid writhing test. nih.gov Some of these compounds also exhibited fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov

Further studies on 5-[2-(4-i-Butylphenyl)ethyl]-2-alkyl/aryl-amino-1,3,4-thiadiazole derivatives revealed potent anti-inflammatory activity, with some compounds showing inhibition comparable to the standard drug ibuprofen. amazonaws.com Notably, five of these compounds displayed over 80% anti-inflammatory activity and a significant reduction in ulcerogenic potential compared to ibuprofen. amazonaws.com The analgesic effects of these derivatives were also significant, with some compounds showing higher percentage inhibition of writhing than the standard drug. arabjchem.org

Table 2: Anti-inflammatory and Analgesic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Test Model | Activity | Reference |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Acetic acid writhing test (analgesic) | Good antalgic action | nih.gov |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Carrageenan rat paw edema (anti-inflammatory) | Fair activity | nih.gov |

| 5-[2-(4-i-Butylphenyl)ethyl]-2-alkyl/aryl-amino-1,3,4-thiadiazole derivatives | Carrageenan induced rat paw edema (anti-inflammatory) | 50-86% inhibition | amazonaws.com |

| 3-diphenylmethyl-6-(4-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (4a) | Carrageenan induced rat paw edema (anti-inflammatory) | High activity | arabjchem.org |

| 3-diphenylmethyl-6-(2,4-dichlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (4c) | Carrageenan induced rat paw edema (anti-inflammatory) | High activity | arabjchem.org |

| 3-diphenylmethyl-6-(2-chlorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (4b) | Acetic acid writhing test (analgesic) | 79.14% inhibition | arabjchem.org |

Antituberculosis Activity

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of compounds in the search for new antituberculosis agents. nih.govresearchgate.net A study involving a series of 2,5-disubstituted-1,3,4-thiadiazoles screened for activity against Mycobacterium tuberculosis H37Rv identified 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole as a compound with high inhibitory activity. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the phenyl rings significantly influence the antitubercular potency. nih.govresearchgate.net

Another study highlighted the synthesis of imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazoles and their evaluation for in vitro antitubercular activity, where one derivative showed the highest inhibitory activity with a minimum inhibitory concentration (MIC) of 3.14 μg/ml. researchgate.net The presence of specific groups, such as a 5-nitrofuran-2-yl group at the C2 position and a 2,4-dichlorophenyl group at the C5 position, has also been associated with potent anti-tubercular activity. researchgate.net

Table 3: Antituberculosis Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Target | Activity | Reference |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis H37Rv | High inhibitory activity | nih.gov |

| Imidazo[2,1-b] mdpi.comnih.govnih.govthiadiazole derivative | Mycobacterium tuberculosis H37Rv | MIC of 3.14 μg/ml | researchgate.net |

| 2-(5-nitrofuran-2-yl)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | Mycobacterium tuberculosis | Potent activity | researchgate.net |

Antidiabetic Applications

The 1,3,4-thiadiazole nucleus is a key structural motif in the design of novel antidiabetic agents, particularly inhibitors of aldose reductase and α-glucosidase. researchgate.net

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. researchgate.net Newly developed 1,3,4-thiadiazole derivatives have demonstrated potent aldose reductase inhibitory activity, with some compounds showing significantly higher potential than the reference inhibitor epalrestat (B1671369). researchgate.netnih.gov For instance, a series of these derivatives exhibited KI values ranging from 15.39 ± 1.61 to 176.50 ± 10.69 nM, which is substantially lower than that of epalrestat (KI: 837.70 ± 53.87 nM). researchgate.netnih.gov Similarly, imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives also showed superior inhibition of aldose reductase compared to epalrestat. nih.gov

Table 4: Aldose Reductase Inhibition by Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Inhibition (KI) | Reference |

| 1,3,4-Thiadiazole derivatives (6a-6q) | 15.39 ± 1.61 – 176.50 ± 10.69 nM | researchgate.netnih.gov |

| Epalrestat (Reference) | 837.70 ± 53.87 nM | researchgate.netnih.gov |

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivatives (8a-k) | 23.47 ± 2.40 to 139.60 ± 13.33 nM | nih.gov |

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is another important approach for managing type 2 diabetes. researchgate.net Several 1,3,4-thiadiazole derivatives have been identified as potent α-glucosidase inhibitors. nih.gov For example, 2,5-disubstituted furan (B31954) derivatives containing a 1,3,4-thiadiazole moiety were synthesized, with one compound exhibiting a very low IC50 value of 0.186 μM. nih.gov Kinetic studies revealed this compound to be a competitive inhibitor of α-glucosidase. nih.gov Other studies have also reported 1,3,4-thiadiazole derivatives with strong α-glucosidase inhibitory activity, with some showing better or comparable activity to the standard drug acarbose. nih.govnih.gov

Table 5: α-Glucosidase Inhibition by Selected 1,3,4-Thiadiazole Derivatives

| Compound | Inhibition (IC50) | Reference |

| 2,5-disubstituted furan derivative with 1,3,4-thiadiazole (9) | 0.186 μM | nih.gov |

| 1,3,4-Thiadiazole derivatives (6a-6q) | Potent inhibition at micromolar concentrations | nih.gov |

| Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole derivative (8b) | KI of 6.09 ± 0.37 μM | nih.gov |

| Acarbose (Reference) | KI of 24.36 ± 3.12 μM | nih.gov |

Other Pharmacological Explorations

The therapeutic potential of this compound and its derivatives extends beyond the activities previously mentioned. The 1,3,4-thiadiazole scaffold is recognized for a wide array of pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. nih.govresearchgate.netresearchgate.net

In the realm of oncology, derivatives of this compound have been designed as histone deacetylase (HDAC) inhibitors with DNA binding affinity. nih.gov One such derivative, compound 4j, exhibited potent inhibitory activity against HDAC1 with an IC50 of 15 nM and demonstrated stronger antiproliferative activity in tumor cell lines compared to the approved drug SAHA. nih.gov The anticancer mechanism of these compounds often involves the induction of apoptosis. mdpi.com

The antimicrobial effects of these compounds are also noteworthy, with activity reported against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, the rigid and planar structure of this compound makes it suitable for applications in materials science, such as in the development of liquid crystalline polymers.

Table 6: Other Pharmacological Activities of this compound Derivatives

| Activity | Key Findings | Reference |

| Anticancer | Potent HDAC1 inhibition (IC50 = 15 nM for compound 4j) | nih.gov |

| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria | researchgate.net |

| Anticonvulsant | Identified as a potential therapeutic area | amazonaws.com |

Antidepressant and Anxiolytic Effects

Derivatives of this compound have been investigated for their potential as central nervous system agents, particularly for their antidepressant and anxiolytic properties. Research has shown that certain modifications to this core structure can lead to significant activity.

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives were synthesized and evaluated for their effects on the central nervous system. nih.gov Several of these compounds exhibited notable antidepressant and anxiolytic activities, with potency comparable to the reference drugs imipramine (B1671792) and diazepam. nih.gov One compound in particular, 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine (compound 3k), demonstrated a promising mixed antidepressant-anxiolytic profile. nih.gov Further studies on this compound revealed a significant separation between its therapeutic dose and the doses at which side effects like sedation and amnesia were observed. nih.gov

In another study, N,5-diphenyl-1,3,4-thiadiazole-2-amine was identified as having the maximum anxiolytic activity among a series of synthesized 5-aryl N-phenyl-1,3,4-thiadiazole-2-amino derivatives. ijpcbs.com Similarly, N-phenyl-5-(3-bromophenyl)-1,3,4-thiadiazole-2-amine also showed significant anxiolytic effects. ijpcbs.com

Research into 2,5-disubstituted-1,3,4-oxadiazoles, which are structurally related to thiadiazoles, also provides insights. A compound with nitro groups at both the 2 and 5 positions of the 1,3,4-oxadiazole ring, 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole, showed greater anticonvulsant, antidepressant, and antianxiety activity compared to other compounds in the series. nih.gov Another derivative, 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole, exhibited highly significant anticonvulsant and antidepressant activity. nih.gov

Table 1: Antidepressant and Anxiolytic Activity of Selected 1,3,4-Thiadiazole and Related Derivatives

| Compound | Activity | Reference |

|---|---|---|

| 5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine | Mixed antidepressant-anxiolytic | nih.gov |

| N,5-diphenyl-1,3,4-thiadiazole-2-amine | Anxiolytic | ijpcbs.com |

| N-phenyl-5-(3-bromophenyl)-1,3,4-thiadiazole-2-amine | Anxiolytic | ijpcbs.com |

| 5-(4-nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole | Anticonvulsant, Antidepressant, Anxiolytic | nih.gov |

| 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole | Anticonvulsant, Antidepressant | nih.gov |

Diuretic Activity

The 1,3,4-thiadiazole scaffold is a component of several established diuretic drugs. mdpi.com Research has explored new derivatives for their potential to increase urine output and electrolyte excretion.

In a study evaluating 2- and 5-thioate derivatives of 1,3,4-thiadiazole, compounds with a methyl group at the 5th position demonstrated higher diuretic activity compared to those with an amino group at the same position. mdpi.comresearchgate.net Specifically, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles led to a significant increase in the excretion of both water and electrolytes. nih.gov The highest diuretic activity was observed in a compound with a para-nitro-substituted benzene (B151609) ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole. researchgate.netnih.gov

Another study synthesized a series of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives and found that compounds containing amine groups were highly potent diuretic agents. mdpi.combiopolymers.org.ua In particular, 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives were among the most active. biopolymers.org.ua

Table 2: Diuretic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 2- and 5-thioate derivatives | Methyl group at 5th position | High diuretic activity | mdpi.comresearchgate.net |

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Amine groups | Highly potent diuretic agents | mdpi.com |

| 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives | Benzylthio group at 5th position | Most active in the series | biopolymers.org.ua |

| 5-methyl-1,3,4-thiadiazole with p-nitro-substituted benzene ring at 2-thioate group | p-nitro-substituted benzene ring | Highest diuretic activity | researchgate.netnih.gov |

Anti-malarial and Anti-leishmanicidal Potential

The emergence of drug-resistant strains of parasites causing malaria and leishmaniasis necessitates the development of new therapeutic agents. nih.gov The 1,3,4-thiadiazole scaffold has shown promise in this area. nih.govresearchgate.net

Several 5-nitroheteroaryl-1,3,4-thiadiazole derivatives with different substituents at the 2-position of the thiadiazole ring have demonstrated potent anti-leishmanial activity with low toxicity. nih.govnih.gov Specifically, nitroimidazole and nitrofuran analogs of N-substituted-piperazinyl-1,3,4-thiadiazoles showed high selectivity against intracellular amastigotes of Leishmania. nih.gov The mechanism of action for some of these compounds is thought to involve the inhibition of Leishmania topoisomerases I and II. nih.gov

In the context of anti-malarial research, a 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivative exhibited excellent inhibitory activity against Plasmodium falciparum carbonic anhydrase (pfCA), a crucial enzyme for the parasite's survival. nih.gov

Table 3: Anti-malarial and Anti-leishmanicidal Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound Series | Target | Observed Activity | Reference |

|---|---|---|---|

| 5-nitroheteroaryl-1,3,4-thiadiazole derivatives | Leishmania parasites | Potent anti-leishmanial activity with low toxicity | nih.gov |

| Nitroimidazole and nitrofuran analogs of N-substituted-piperazinyl-1,3,4-thiadiazoles | Intracellular Leishmania amastigotes | High selectivity | nih.gov |

| 1,3,4-thiadiazole-2-sulfonamide derivative | Plasmodium falciparum carbonic anhydrase (pfCA) | Excellent inhibitory activity | nih.gov |

Anti-hyperlipidemic Studies

The development of new agents to manage high lipid levels is a priority in cardiovascular disease prevention. nih.gov Derivatives of 1,3,4-thiadiazole have been investigated for their hypolipidemic effects.

A study on 1,3,4-thiadiazole Schiff base derivatives found that they exhibited significant hypolipidemic activity in a rat model of acute hyperlipidemia. nih.gov These compounds were designed as potential agonists of peroxisome proliferator-activated receptor-alpha (PPARα), a key regulator of lipid metabolism. nih.gov Induced fit docking studies showed that 2,5-bis(4-hydroxybenzylidenamino)-1,3,4-thiadiazole is a potential activator of PPARα. nih.gov Further analysis revealed that these compounds increased the expression of genes involved in lipid metabolism and cholesterol catabolism. nih.gov

Table 4: Anti-hyperlipidemic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Proposed Mechanism | Observed Activity | Reference |

|---|---|---|---|

| 2,5-bis(4-hydroxybenzylidenamino)-1,3,4-thiadiazole | PPARα agonist | Significant hypolipidemic activity | nih.gov |

Materials Science Applications of 2,5 Diphenyl 1,3,4 Thiadiazole

Organic Electronic and Optoelectronic Materials

The electron-accepting nature of the 1,3,4-thiadiazole (B1197879) core makes 2,5-diphenyl-1,3,4-thiadiazole and its derivatives promising candidates for use in organic electronic and optoelectronic devices. These materials are being explored for their potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.org

Role as a Semiconductor Material

This compound functions as a semiconductor material, a property crucial for its application in electronic devices. atlas.jp The electron-deficient nature of the thiadiazole ring system facilitates its behavior as an n-type semiconductor, meaning it preferentially transports electrons. researchgate.netresearchgate.net This characteristic is essential for creating the p-n junctions that are fundamental to the operation of many electronic and optoelectronic devices. The semiconducting properties arise from the extended π-conjugation across the molecule, which allows for the delocalization of electrons. researchgate.net The rigid and planar structure of the molecule further supports π-π stacking interactions in the solid state, which can enhance charge transport. atlas.jp

Theoretical studies, such as those employing Density Functional Theory (DFT), have been used to analyze the electronic structure of this compound and related compounds. These studies help in understanding their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical parameters in determining their semiconducting behavior and their suitability for specific device architectures.

Charge Transport Mechanisms

The efficiency of organic electronic devices is heavily dependent on the charge transport properties of the materials used. In this compound and its derivatives, charge transport is facilitated by the movement of electrons through the material. atlas.jp The mechanism of charge transport can be influenced by several factors, including molecular packing in the solid state and the introduction of various substituent groups to the core structure.

Structural modifications can significantly alter the charge transport characteristics. For instance, the introduction of ethynyl (B1212043) groups to create 2,5-bis(phenylethynyl)-1,3,4-thiadiazole has been shown to enhance the planarity of the molecule, which in turn can improve electrical conductivity compared to the parent this compound. ktu.lt Thionation, the replacement of oxygen with sulfur in related structures, also modifies the electronic properties and charge transport characteristics, making these materials suitable for applications in optoelectronic devices. acs.org In polymers incorporating the 1,3,4-thiadiazole unit, the presence of pendant alkoxy chains can lead to a flattening of the polymer backbone and a decrease in the interchain cofacial distance, which is expected to enhance electron hopping mobility. acs.org

The table below summarizes the impact of structural modifications on the electronic properties of thiadiazole-based materials.

| Compound/System | Structural Modification | Impact on Charge Transport Properties |

| 2,5-bis(phenylethynyl)-1,3,4-thiadiazole | Introduction of ethynyl linkers | Enhanced planarity, potential for improved electrical conductivity. ktu.lt |

| Thionated perylenediimides | Replacement of imide oxygen with sulfur | Altered electronic properties and modified charge transport characteristics. acs.org |